2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one
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Overview
Description
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of a trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with a trifluoromethyl-substituted benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted under controlled temperatures with appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted thiazoles
Scientific Research Applications
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to various thiazole derivatives with antimicrobial and anticancer properties.
2-(Trifluoromethyl)benzaldehyde: Used in the synthesis of trifluoromethyl-substituted compounds with enhanced biological activity.
Thiazole-4-carboxylate: Known for its role in the synthesis of heterocyclic compounds with diverse therapeutic applications.
Uniqueness
2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one stands out due to the presence of both the thiazole ring and the trifluoromethyl group, which together confer unique chemical and biological properties. Its enhanced stability, bioactivity, and potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWDJTYFLHKOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2C(F)(F)F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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